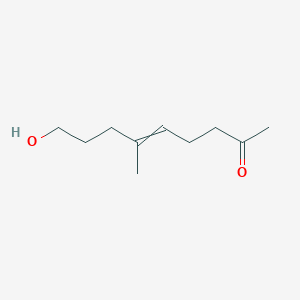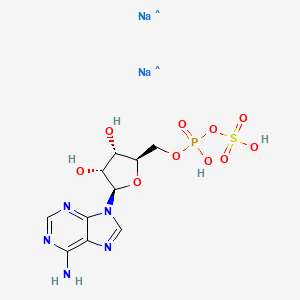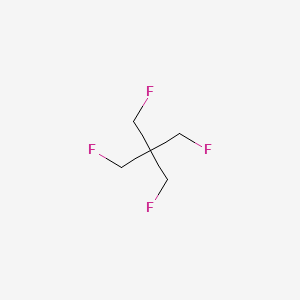
7-O-Demethyl-3-isomangostin hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Demethyl-3-isomangostin hydrate is a natural compound belonging to the xanthone familyThis compound is known for its bioactive properties and has been the subject of extensive research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Demethyl-3-isomangostin hydrate typically involves the demethylation of 3-isomangostin. The process includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. The reaction conditions often involve maintaining a specific temperature and pH to ensure the efficiency and yield of the reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Garcinia mangostana fruits. The process includes several steps such as extraction, purification, and crystallization to obtain the compound in its pure form. Advanced techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are used to confirm the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-O-Demethyl-3-isomangostin hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products:
Scientific Research Applications
7-O-Demethyl-3-isomangostin hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of xanthones.
Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has shown its potential in treating inflammation-associated maladies, cardiovascular disorders, and certain types of cancer.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 7-O-Demethyl-3-isomangostin hydrate involves the modulation of intricate molecular pathways. It selectively inhibits specific enzymes and signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial in cell proliferation and apoptosis. This modulation leads to its therapeutic effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 9-Hydroxycalabaxanthone hydrate
- 3-Isomangostin hydrate
- 3-Isomangostin hydrate formate
- 9-Hydroxycalabaxanthone
- 3-Isomangostin
- BR-Xanthone A
- Mangostanol
- Mangostanaxanthone IV
- 1-Isomangostin
- 11-hydroxy-1-isomangostin
- 1-Isomangostin hydrate
- Isonormangostin
Comparison: Compared to these similar compounds, 7-O-Demethyl-3-isomangostin hydrate is unique due to its specific molecular structure and the presence of a demethylated hydroxyl group. This structural uniqueness contributes to its distinct bioactive properties and potential therapeutic applications .
Properties
IUPAC Name |
5,8,9-trihydroxy-7-(3-hydroxy-3-methylbutyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-22(2,28)7-5-12-17-15(9-13(24)19(12)25)29-16-10-14-11(6-8-23(3,4)30-14)20(26)18(16)21(17)27/h9-10,24-26,28H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPJZFJTDFGSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)
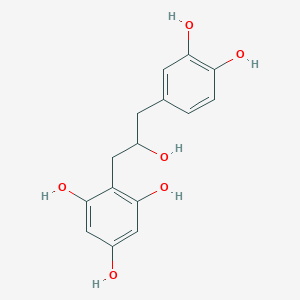

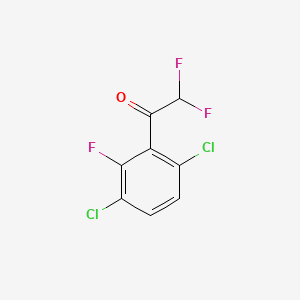
![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)

![4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)
![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)

